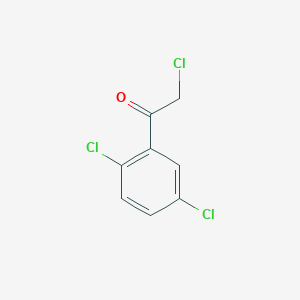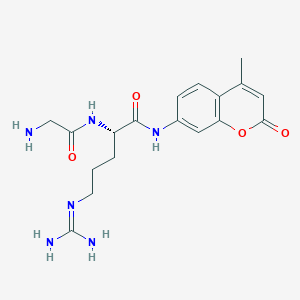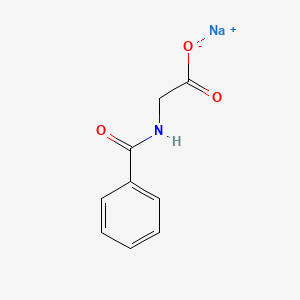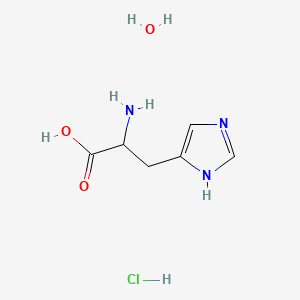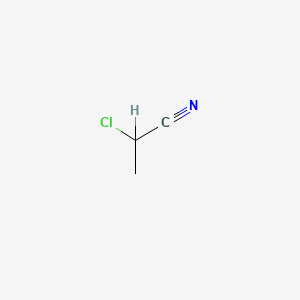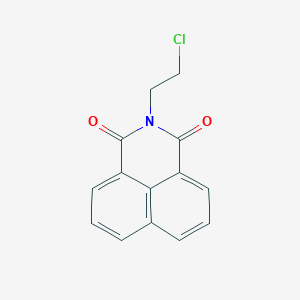
N-(2-Chloroethyl)-1,8-naphthalimide
Übersicht
Beschreibung
“N-(2-Chloroethyl)-1,8-naphthalimide” is a type of organic compound. It likely contains a naphthalimide group, which is a polycyclic aromatic hydrocarbon derived from naphthalene . The “N-(2-Chloroethyl)-” part suggests the presence of a nitrogen atom bonded to a 2-chloroethyl group .
Chemical Reactions Analysis
Similar compounds, such as N-(2-chloroethyl)-N-nitrosoureas, have been studied for their decomposition mechanisms . These mechanisms often involve hydrogen shifting or nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds often have properties such as a certain molecular weight, hydrogen bond donor and acceptor counts, and a specific topological polar surface area .Wissenschaftliche Forschungsanwendungen
DNA Targeting and Anticancer Applications
N-(2-Chloroethyl)-1,8-naphthalimide derivatives have shown promising results in the targeting of DNA, serving as potential anticancer agents. The structural flexibility of 1,8-naphthalimide allows for the development of derivatives that can intercalate into DNA, disrupting its function and thus exhibiting cytotoxic activity against cancer cells. These compounds' ability to bind to biomolecules, including DNA, enables them to act as effective anticancer agents, with some derivatives even reaching clinical trials (Banerjee et al., 2013). The mode of action, cell selectivity, and cytotoxicity of these derivatives are areas of intense research, contributing to the development of novel cancer therapeutics.
Fluorescent Cellular Imaging Agents
The inherent photophysical properties of 1,8-naphthalimide derivatives, including this compound, make them excellent candidates for use in fluorescent cellular imaging. Their ability to absorb and emit at long wavelengths, coupled with their structural adaptability, allows for the design of probes that can monitor the uptake and localization within cells without the need for co-staining. This application is particularly valuable in the study of cellular processes, drug delivery mechanisms, and the development of diagnostic tools (Banerjee et al., 2013).
Development of Chemosensors
The application of this compound derivatives extends into the realm of chemosensors, with these compounds being utilized in the detection of ions and molecules. Their excellent photostability, high fluorescence quantum yield, and large Stokes shift make them ideal for analytical chemistry applications. These derivatives have been explored for ion detection, molecular recognition, and bioimaging, showcasing their potential in developing powerful fluorescent chemosensors for broad applications (Dong et al., 2020).
Textile Modification and Sensory Applications
Interestingly, the applications of this compound extend beyond biomedical research into materials science. For instance, chemical modification of cotton fabric with naphthalimide derivatives has demonstrated potential in creating heterogeneous sensors for metal ions and antibacterial textiles. These modified fabrics can detect specific metal ions and exhibit antimicrobial activity against various pathogenic strains, highlighting the versatility and broad applicability of naphthalimide derivatives in both scientific research and practical applications (Staneva et al., 2019).
Wirkmechanismus
Target of Action
N-(2-Chloroethyl)-1,8-naphthalimide primarily targets the DNA in cells . The compound interacts with the DNA, specifically at the N-7 position of guanine, which is the predominantly alkylated site .
Mode of Action
This compound acts as an alkylating agent . It forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The compound’s interaction with its targets results in changes to the DNA structure, preventing cell duplication .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The compound’s interaction with DNA leads to the formation of DNA adducts and various other metabolites . The generation of isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH −, due to its reactivity, will breakdown further to produce these DNA adducts .
Pharmacokinetics
These compounds are known to be very toxic and are used in critical cases of brain tumors or leukemia . They are also known to release nitric oxide (NO), which may be a pathway for their activity .
Result of Action
The result of this compound’s action is the inhibition of cell duplication due to the formation of DNA-DNA cross-links . This leads to cytotoxicity against cancer cells, making the compound effective even under hypoxic conditions . The compound is selectively more toxic to certain cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has been found to be quite efficient even under hypoxic conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by the oxygen levels in the environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chloroethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-7-8-16-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(16)18/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVXDWQRGJLTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334998 | |
| Record name | N-(2-Chloroethyl)-1,8-naphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74732-00-6 | |
| Record name | N-(2-Chloroethyl)-1,8-naphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)-1,8-naphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



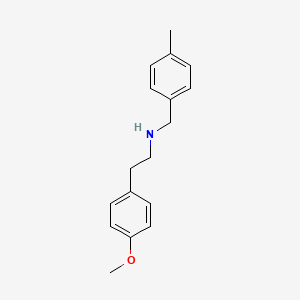
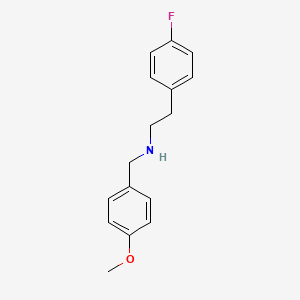
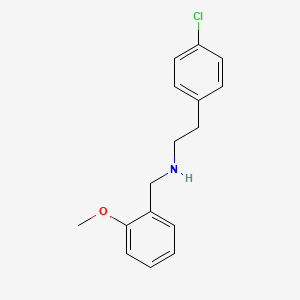
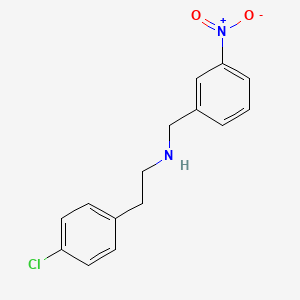
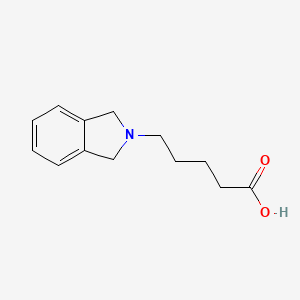
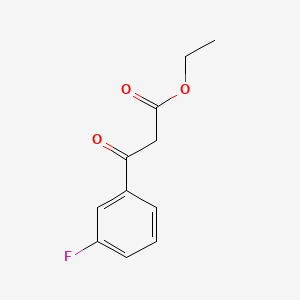
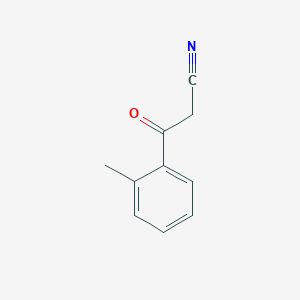
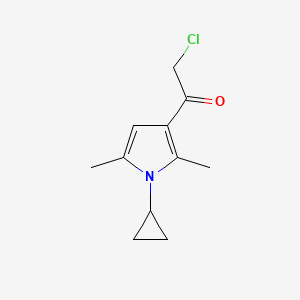
![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)
